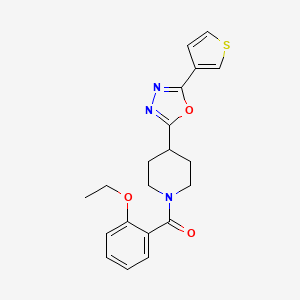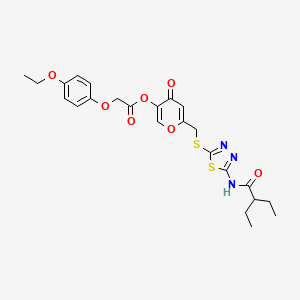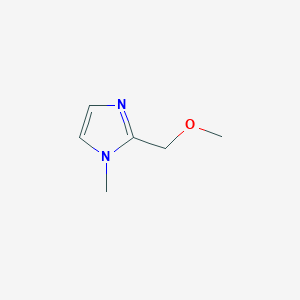
2-(Methoxymethyl)-1-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, common names, structural formula, and its role or uses in various applications. It may also include the compound’s occurrence in nature or its synthesis .
Synthesis Analysis
The synthesis of a compound involves the procedures used to create it from its constituent elements or other compounds. This includes the reactants used, the conditions under which the reaction occurs (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography . These techniques provide information about the arrangement of atoms within the molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes with other substances. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. These properties can be determined through a variety of laboratory techniques .Aplicaciones Científicas De Investigación
1. Biological and Pharmaceutical Importance
Imidazole rings, like those in 2-(Methoxymethyl)-1-methyl-1H-imidazole, have significant biological and pharmaceutical relevance. These rings enhance pharmacokinetic characteristics by optimizing solubility and bioavailability, making them useful in medicinal chemistry. Notably, they exhibit antimicrobial and anticancer activities (P. Ramanathan, 2017).
2. Synthesis and Derivatives
The synthesis of imidazole-containing compounds, including this compound, involves various methods, leading to numerous derivatives with diverse structures. These compounds have considerable potential in various chemical and pharmacological applications (D. Chadwick & R. Ngochindo, 1984).
3. Antifungal Evaluation
Studies on derivatives of 2-methyl-1H-imidazole have shown that the electron-donating or withdrawing tendency of substituent groups significantly influences antifungal activity. These compounds, due to their structural modifications, can exhibit varying levels of effectiveness against fungal infections (M. Macías et al., 2018).
4. Thermochemical Properties
Research on 1-(R-phenyl)-1H-imidazoles, related to this compound, has explored their thermochemical properties. These studies provide insights into the physicochemical characteristics adjustable for practical applications, enhancing the utility of these compounds in various scientific domains (V. N. Emel’yanenko et al., 2017).
5. Corrosion Inhibition
Imidazole derivatives, including those related to this compound, have been studied for their corrosion inhibition properties. They have shown potential in protecting metals from corrosion, particularly in acidic environments. This application is significant in industrial and engineering fields (M. Prashanth et al., 2021).
6. Antiviral Activity
Certain derivatives of this compound have demonstrated antiviral activity against viruses like vaccinia virus. This suggests potential applications in developing antiviral medications and treatments (P. A. Nikitina et al., 2019).
7. Antineoplastic Activity
Bis(carbamate) derivatives of imidazole, closely related to this compound, have been evaluated for their antineoplastic (anti-cancer) activity. These studies contribute to the development of new cancer therapies (W. Anderson et al., 1989).
8. Synthesis and Conversion Techniques
Efficient synthesis and conversion techniques involving this compound derivatives have been explored. These methods include one-pot syntheses and conversions using specific reagents or conditions, advancing the field of synthetic chemistry (J. Noei & A. Mirjafari, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(methoxymethyl)-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-8-4-3-7-6(8)5-9-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWJPRLSGBMZWAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1667730-79-1 |
Source


|
| Record name | 2-(methoxymethyl)-1-methyl-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(But-2-ynoylamino)ethyl]-N,N-dimethylbenzamide](/img/structure/B2722000.png)
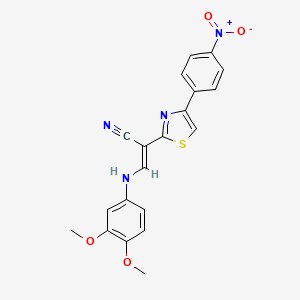

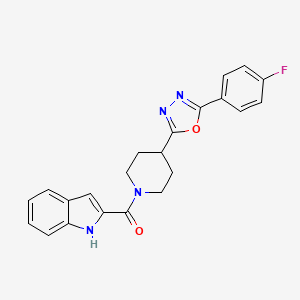
![4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B2722007.png)
![Methyl 3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoate;hydrochloride](/img/structure/B2722008.png)
![2-(3-fluorophenyl)-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide](/img/structure/B2722011.png)
